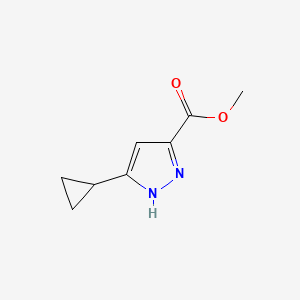

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFTOJFVQTOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425090 | |

| Record name | methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036733-11-5 | |

| Record name | methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-Cyclopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and agrochemical research. This document details the most common and effective synthetic route, including step-by-step experimental protocols, and presents quantitative data in a clear, tabular format.

Introduction

This compound is a key intermediate in the development of various bioactive molecules, including kinase inhibitors for cancer therapy and novel pesticides.[1][2] Its pyrazole core, substituted with a cyclopropyl group, offers a unique combination of metabolic stability and potent biological activity. This guide focuses on a robust and widely applicable two-step synthesis, beginning with a Claisen condensation to form a key β-ketoester intermediate, followed by a cyclocondensation reaction with hydrazine to yield the final product.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a Claisen condensation between cyclopropyl methyl ketone and dimethyl oxalate to form the intermediate, methyl 4-cyclopropyl-2,4-dioxobutanoate. This intermediate is then reacted with hydrazine hydrate in a cyclocondensation reaction to yield the desired pyrazole.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-cyclopropyl-2,4-dioxobutanoate (Intermediate)

This step employs a base-catalyzed Claisen condensation reaction.

Reaction Scheme: Cyclopropyl methyl ketone + Dimethyl oxalate → Methyl 4-cyclopropyl-2,4-dioxobutanoate

Caption: Claisen condensation to form the β-ketoester intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopropyl methyl ketone | 84.12 | 10.0 g | 0.119 |

| Dimethyl oxalate | 118.09 | 15.4 g | 0.130 |

| Sodium methoxide | 54.02 | 7.1 g | 0.131 |

| Methanol | 32.04 | 100 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Hydrochloric acid (1M) | 36.46 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

A solution of sodium methoxide (7.1 g, 0.131 mol) in anhydrous methanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

-

A mixture of cyclopropyl methyl ketone (10.0 g, 0.119 mol) and dimethyl oxalate (15.4 g, 0.130 mol) is added dropwise to the sodium methoxide solution at room temperature over a period of 30 minutes.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is separated and acidified with 1M hydrochloric acid to a pH of approximately 3-4.

-

The acidified aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification by vacuum distillation or column chromatography on silica gel can be performed if necessary.

Expected Yield: Approximately 75-85%.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the β-ketoester intermediate with hydrazine hydrate.

Reaction Scheme: Methyl 4-cyclopropyl-2,4-dioxobutanoate + Hydrazine hydrate → this compound

Caption: Cyclocondensation to form the final pyrazole product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-cyclopropyl-2,4-dioxobutanoate | 170.16 | 10.0 g | 0.059 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 3.7 g | ~0.074 |

| Ethanol | 46.07 | 100 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Methyl 4-cyclopropyl-2,4-dioxobutanoate (10.0 g, 0.059 mol) is dissolved in ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Hydrazine hydrate (3.7 g, ~0.074 mol) is added to the solution at room temperature.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to give the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: Approximately 80-90%.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Claisen Condensation | Cyclopropyl methyl ketone, Dimethyl oxalate, Sodium methoxide | Methanol | Reflux | 4-6 | 75-85 |

| 2 | Cyclocondensation | Methyl 4-cyclopropyl-2,4-dioxobutanoate, Hydrazine hydrate | Ethanol | Reflux | 2-4 | 80-90 |

Conclusion

The two-step synthesis outlined in this guide provides a reliable and efficient method for the preparation of this compound. The procedures are well-established and can be readily adapted for laboratory-scale synthesis. The resulting product is a versatile intermediate for the synthesis of a wide range of biologically active compounds, making this protocol highly valuable for researchers in drug discovery and agrochemical development.

References

An In-depth Technical Guide to the Characterization of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to the limited availability of a complete, published experimental study on this specific molecule, this guide combines available data with illustrative protocols and expected spectroscopic characteristics based on closely related compounds.

Chemical and Physical Properties

This compound is a pyrazole derivative with a methyl ester and a cyclopropyl group. These functional groups contribute to its potential as a building block in the synthesis of more complex molecules. It is known to be an intermediate in the preparation of pharmaceuticals, such as kinase inhibitors for cancer therapy, and in the development of novel pesticides.[1] The pyrazole scaffold is valued in medicinal chemistry for its metabolic stability and favorable binding properties.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| CAS Number | 1036733-11-5 | |

| Appearance | Colorless liquid with a pungent smell (reported for a similar compound) | [3] |

| Boiling Point | 130-132°C (reported for a similar compound) | [3] |

| Density | 1.12 g/cm³ (reported for a similar compound) | [3] |

| Solubility | Soluble in most organic solvents (e.g., alcohols, ethers, ketones) | [3] |

Synthesis

A likely precursor for this synthesis is a cyclopropyl-containing β-ketoester, which would then be reacted with hydrazine. An alternative approach involves the synthesis of the corresponding pyrazole carboxylic acid followed by esterification. One described method for a related compound involves the reaction of methyl formate and a pyrazolone under alkaline conditions.[3]

Illustrative Synthesis Workflow

Caption: Illustrative synthesis pathway for this compound.

Detailed Experimental Protocol (Illustrative Example)

The following protocol is adapted from the synthesis of a structurally related pyrazole carboxylate and should be considered a template. Optimization of reaction conditions may be necessary.

Materials:

-

A cyclopropyl-substituted β-ketoester (1 equivalent)

-

Hydrazine hydrate (1.1 equivalents)

-

Ethanol (as solvent)

-

Acetic acid (catalyst)

Procedure:

-

Dissolve the cyclopropyl-β-ketoester in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The following tables present expected spectroscopic data based on the analysis of structurally similar compounds.

Table 2: Expected ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.0 - 1.5 | m | 4H | Cyclopropyl CH₂ |

| ~ 1.9 - 2.1 | m | 1H | Cyclopropyl CH |

| ~ 3.9 | s | 3H | OCH₃ |

| ~ 6.5 | s | 1H | Pyrazole CH |

| ~ 10.0 - 12.0 | br s | 1H | NH |

Table 3: Expected ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 8 - 12 | Cyclopropyl CH₂ |

| ~ 12 - 16 | Cyclopropyl CH |

| ~ 52 | OCH₃ |

| ~ 105 | Pyrazole C4 |

| ~ 140 | Pyrazole C3 |

| ~ 150 | Pyrazole C5 |

| ~ 162 | C=O |

Table 4: Expected IR and Mass Spectrometry Data

| Technique | Expected Values |

| FTIR (cm⁻¹) | ~ 3200-3400 (N-H stretch), ~ 2900-3000 (C-H stretch), ~ 1720 (C=O stretch), ~ 1500-1600 (C=N, C=C stretch) |

| Mass Spec (m/z) | Expected [M]+ at 166.07 |

Experimental Workflow for Characterization

Caption: A typical experimental workflow for the characterization of a synthesized compound.

Biological Activity and Applications

This compound is primarily utilized as a synthetic intermediate. Its structural motifs are present in molecules with demonstrated biological activity. For instance, pyrazole-containing compounds are investigated as anti-inflammatory agents and antimicrobials.[2] The cyclopropyl group can enhance metabolic stability and binding affinity of a molecule to its biological target.[2]

While there is no direct evidence of this specific compound's involvement in signaling pathways, its derivatives are designed to target specific enzymes, such as kinases, which are crucial components of cellular signaling cascades.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and agrochemical development. This guide provides a framework for its synthesis and characterization, drawing upon data from closely related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound.

References

Navigating the Structural Landscape of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: A Technical Guide to its NMR Spectroscopy

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy data for methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's structural features through ¹H and ¹³C NMR data, alongside standardized experimental protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide range of bioactive molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and verification of such novel compounds. This guide presents a summary of available NMR data and the methodologies for its acquisition.

NMR Spectroscopy Data

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyrazole) | 12.0 - 13.0 | br s | - |

| CH (pyrazole) | ~6.5 | s | - |

| OCH₃ (ester) | ~3.8 | s | - |

| CH (cyclopropyl) | 1.0 - 1.5 | m | - |

| CH₂ (cyclopropyl) | 0.8 - 1.2 | m | - |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~162 |

| C3 (pyrazole) | ~145 |

| C5 (pyrazole) | ~140 |

| C4 (pyrazole) | ~105 |

| OCH₃ (ester) | ~52 |

| CH (cyclopropyl) | ~10 |

| CH₂ (cyclopropyl) | ~8 |

Experimental Protocols

The following sections detail the standardized procedures for the synthesis of the title compound and the subsequent NMR analysis.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of a β-ketoester with hydrazine. A general procedure is as follows:

-

Preparation of the β-ketoester: Ethyl cyclopropylpropiolate is reacted with a suitable source of a methyl group, such as methylmagnesium bromide, in an appropriate solvent like anhydrous diethyl ether under an inert atmosphere. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Cyclization with Hydrazine: The resulting β-ketoester is then reacted with hydrazine hydrate in a protic solvent such as ethanol. The reaction mixture is heated to reflux for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

NMR Sample Preparation and Data Acquisition

For the acquisition of high-quality NMR spectra of small molecules like this compound, the following protocol is recommended[1]:

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.[1]

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[1]

-

-

NMR Data Acquisition :

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[2]

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

The acquired FIDs are then Fourier transformed to generate the NMR spectra.

-

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to structural elucidation using NMR spectroscopy.

Caption: Workflow for NMR Data Acquisition and Analysis.

This guide serves as a foundational resource for researchers working with this compound and similar compounds. While direct experimental NMR data for the title compound remains to be published, the provided information on related structures and standardized protocols offers a robust framework for its synthesis and characterization.

References

physical and chemical properties of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. Its unique structural combination of a pyrazole core, a cyclopropyl moiety, and a methyl ester functional group makes it a valuable intermediate for developing novel therapeutic agents and crop protection solutions.

Core Chemical Identity and Properties

This compound is a pyrazole derivative recognized for its utility in organic synthesis. The presence of the cyclopropyl group can enhance binding affinity to biological targets, while the pyrazole scaffold is known for its metabolic stability and favorable binding characteristics in drug candidates[1][2].

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1036733-11-5 | [1][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 166.18 g/mol | [1][2][3] |

| MDL Number | MFCD12188841 | [1] |

| Synonyms | 5-cyclopropyl-1H-pyrazole-3-carboxylic acid methyl ester |[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless liquid with a pungent smell | [4] |

| Boiling Point | 130-132 °C | [4] |

| 344.3 ± 30.0 °C (Predicted) | ||

| Density | 1.12 g/cm³ | [4] |

| 1.309 ± 0.06 g/cm³ (Predicted) | ||

| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones) | [4] |

| Storage Condition | Room temperature |[1] |

Chemical Structure and Synthesis

The molecular architecture of this compound is central to its function as a synthetic intermediate.

Caption: 2D structure of this compound.

A general and widely adopted method for synthesizing pyrazole derivatives involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. This process is fundamental to creating the pyrazole core.

Caption: General experimental workflow for pyrazole synthesis.

Experimental Protocols

A common route for preparing compounds like this compound involves the reaction of a suitably substituted hydrazine with a β-keto ester[2].

-

Materials:

-

Cyclopropyl-substituted hydrazine derivative

-

Appropriate β-keto ester (e.g., ethyl 4-cyclopropyl-2,4-dioxobutanoate)

-

Solvent (e.g., Ethanol or Acetic Acid)

-

Catalyst (optional, e.g., p-toluenesulfonic acid)

-

Reagents for work-up (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

-

Solvents for purification (e.g., hexane, ethyl acetate)

-

-

Protocol:

-

Dissolve the β-keto ester (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.

-

Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using a salt (e.g., hydrochloride), add a base to liberate the free hydrazine.

-

Heat the reaction mixture to reflux (typically 80–100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC)[2][5].

-

Once the starting materials are consumed (typically 2-18 hours), cool the mixture to room temperature[6].

-

Remove the solvent under reduced pressure using a rotary evaporator[5].

-

Redissolve the resulting residue in an organic solvent like ethyl acetate and wash sequentially with a mild aqueous base (e.g., NaHCO₃), water, and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound[6].

-

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the presence and connectivity of protons. Expected signals would include multiplets for the cyclopropyl protons (typically in the δ 1.0–1.5 ppm range), a singlet for the pyrazole ring proton, and a singlet for the methyl ester protons[2].

-

¹³C NMR: Used to confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental formula. The exact mass should correspond to that of C₈H₁₀N₂O₂[5].

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A strong absorption band around 1700-1730 cm⁻¹ is expected for the C=O stretch of the ester functional group[2][5].

-

Elemental Analysis: Verifies the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₈H₁₀N₂O₂[5].

Applications in Research and Development

This molecule is not typically an end-product but rather a crucial building block. Its structure is strategically designed for further elaboration in synthetic schemes.

Caption: Role as a versatile intermediate in applied chemistry.

-

Pharmaceuticals: It is extensively used as an intermediate in synthesizing compounds for drug discovery, particularly in developing kinase inhibitors for cancer therapy[1]. The pyrazole core acts as a robust scaffold for building molecules with high selectivity and potency[1].

-

Agrochemicals: In agrochemical research, this compound serves as a precursor for creating novel pesticides, fungicides, and herbicides with potentially improved efficacy and better environmental profiles[1][4].

Safety and Handling

When handling this compound, standard laboratory safety protocols should be observed.

-

Use personal protective equipment (PPE), including gloves and safety glasses, to avoid direct contact with skin and eyes. If contact occurs, rinse immediately with plenty of water[4].

-

Work in a well-ventilated area, such as a chemical fume hood, as vapors may cause respiratory irritation at high concentrations[4].

-

Store the compound away from strong oxidizing agents and strong acids to prevent hazardous reactions[4]. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. This compound [myskinrecipes.com]

- 2. 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | 957500-07-1 | Benchchem [benchchem.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-3-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of biologically active compounds. Among the vast family of pyrazole derivatives, pyrazole-3-carboxylate esters have emerged as particularly significant building blocks and pharmacophores. This technical guide provides an in-depth exploration of the discovery and historical development of these crucial esters, detailing the seminal synthetic methodologies, presenting key quantitative data, and illustrating their involvement in critical biological signaling pathways.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of pyrazole-3-carboxylate esters is intrinsically linked to the discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr reported a groundbreaking reaction that would come to be known as the Knorr pyrazole synthesis . This reaction, involving the condensation of a β-ketoester with a hydrazine, provided the first rational and versatile route to the pyrazole nucleus. By employing a β-ketoester as one of the starting materials, Knorr's method inherently allows for the direct incorporation of a carboxylate ester group at the 3-position of the resulting pyrazole ring.

The general mechanism of the Knorr synthesis begins with the formation of a hydrazone intermediate from the reaction of the hydrazine with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. A critical aspect of this synthesis, especially with unsymmetrical β-ketoesters, is the regioselectivity of the initial condensation, which can lead to isomeric products.

Experimental Protocol: The Knorr Pyrazole Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is a representative example of the Knorr synthesis for preparing a pyrazole-3-carboxylate ester.

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Quantitative Data: The yields for the Knorr synthesis of pyrazole-3-carboxylate esters are generally good to excellent, often ranging from 70% to over 90%, depending on the specific substrates and reaction conditions.

Expanding the Synthetic Arsenal: Alternative Routes to Pyrazole-3-Carboxylate Esters

While the Knorr synthesis remains a fundamental and widely used method, the demand for structural diversity and access to different substitution patterns has driven the development of alternative synthetic strategies.

1,3-Dipolar Cycloaddition

A powerful alternative for the construction of the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. For the synthesis of pyrazole-3-carboxylate esters, this typically involves the reaction of a diazoalkane (the 1,3-dipole) with an α,β-unsaturated ester or an alkyne ester (the dipolarophile). This method offers a high degree of regioselectivity, which is often complementary to the Knorr synthesis.

Multicomponent Reactions (MCRs)

In the quest for more efficient and atom-economical syntheses, multicomponent reactions have gained prominence. These one-pot reactions, involving three or more starting materials, allow for the rapid assembly of complex molecules like polysubstituted pyrazole-3-carboxylate esters. A common MCR approach involves the reaction of a β-ketoester, an aldehyde, a hydrazine, and a source of cyanide (e.g., malononitrile) to generate highly functionalized pyranopyrazoles, which can be further transformed.

Quantitative Data on Pyrazole-3-Carboxylate Ester Synthesis

The following tables summarize representative quantitative data for the synthesis of various pyrazole-3-carboxylate esters using different methodologies.

Table 1: Knorr Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates [1]

| Substituent (R) | Starting Acetophenone | Yield (%) | Melting Point (°C) |

| Phenyl | Acetophenone | - | - |

| 4-Chlorophenyl | 4-Chloroacetophenone | 82 | 168-170 |

| 4-Methoxyphenyl | 4-Methoxyacetophenone | 85 | 155-157 |

| 3,4-Dimethoxyphenyl | 3,4-Dimethoxyacetophenone | 88 | 175-177 |

| 2-Nitrophenyl | 2-Nitroacetophenone | 75 | 140-142 |

Table 2: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

| Method | Starting Materials | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, DMSO-d₆) |

| Cycloaddition | Dimethylacetylene dicarboxylate, Phenylhydrazine | - | 188 | δ 3.80 (s, 3H), 5.98 (s, 1H), 7.34–7.74 (m, 5H), 12.16 (s, 1H) |

The Role of Pyrazole-3-Carboxylate Esters in Drug Development and Signaling Pathways

The pyrazole-3-carboxylate moiety is a prominent feature in numerous blockbuster drugs and clinical candidates. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an effective pharmacophore for targeting a range of biological macromolecules. Many of these compounds function as inhibitors of key enzymes involved in cellular signaling cascades, particularly protein kinases.

Kinase Inhibition

Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazole-3-carboxamides and their precursor esters have been extensively explored as kinase inhibitors.

-

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[2] Pyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors, blocking the downstream signaling pathways that drive leukemic cell proliferation and survival.[2]

-

AKT Inhibition: The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer. Pyrazole-based compounds have been designed to inhibit AKT, thereby promoting apoptosis and inhibiting tumor growth.

-

p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is activated in response to cellular stress and inflammatory cytokines.[3][4][5][6] Inhibitors of p38 MAPK, including those with a pyrazole scaffold, have therapeutic potential in treating inflammatory diseases.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the involvement of pyrazole-3-carboxylate-based inhibitors in key signaling pathways.

Caption: FLT3 Signaling Pathway Inhibition.

Caption: PI3K/AKT Signaling Pathway Inhibition.

Caption: p38 MAPK Signaling Pathway Inhibition.

Conclusion

From Ludwig Knorr's foundational discovery in 1883 to their current prominent role in modern drug development, pyrazole-3-carboxylate esters have had a rich and impactful history. The versatility of the Knorr synthesis and the subsequent development of novel synthetic routes have provided chemists with a powerful toolkit to create a vast array of derivatives. The demonstrated success of these compounds as potent and selective inhibitors of key signaling proteins, particularly kinases, ensures that the pyrazole-3-carboxylate scaffold will remain a privileged and highly sought-after structure in the ongoing quest for new and effective therapeutics. This guide has provided a comprehensive overview of the core principles, historical context, and practical applications of this important class of molecules, serving as a valuable resource for researchers in the chemical and biomedical sciences.

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

CAS number 1036733-11-5 properties and suppliers

An In-Depth Technical Guide to Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS Number: 1036733-11-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is a pyrazole derivative with the CAS number 1036733-11-5. Its structure is characterized by a central pyrazole ring substituted with a cyclopropyl group at the 5-position and a methyl carboxylate group at the 3-position.

| Property | Value | Source |

| CAS Number | 1036733-11-5 | N/A |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids. | N/A |

| Solubility | Not explicitly stated, but likely soluble in common organic solvents. | N/A |

Synthesis Methodology

A plausible synthetic route is outlined below. This is a generalized protocol based on established pyrazole synthesis methodologies.

Experimental Protocol: General Synthesis of Pyrazole-3-carboxylates

This protocol describes a common method for synthesizing the pyrazole ring system found in the target molecule.

Materials:

-

Hydrazine or a hydrazine derivative

-

A suitable β-ketoester (e.g., a cyclopropyl-functionalized β-ketoester)

-

An appropriate solvent (e.g., ethanol, acetic acid)

-

Acid or base catalyst (optional, depending on the specific reactants)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketoester in the chosen solvent.

-

Addition of Hydrazine: Add an equimolar amount of the hydrazine derivative to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Conceptual Synthesis Workflow

Caption: Generalized workflow for pyrazole synthesis.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.

Derivatives of pyrazole have been extensively investigated and developed as inhibitors of Janus kinases (JAKs)[2][3][4]. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade in the immune system. A simplified representation of this pathway is provided below.

Caption: Simplified JAK-STAT signaling pathway.

Given the structural similarities to known JAK inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more JAK isoforms, thereby modulating the downstream inflammatory signaling. However, this remains a hypothesis pending direct experimental validation.

Suppliers

This compound is available from several chemical suppliers, including:

-

Parchem[3]

-

Laibo Chem[4]

-

Shanghai Aladdin Biochemical Technology Co., LTD.[1]

-

Suzhou Sivans Chemical Technology Co., Ltd.[5]

Purity and available quantities may vary by supplier. It is recommended to contact the suppliers directly for detailed specifications and availability.

References

- 1. chembk.com [chembk.com]

- 2. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]

- 3. PH12012501408A1 - Pyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]

- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 5. data.epo.org [data.epo.org]

An In-depth Technical Guide to Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, particularly the presence of the pyrazole core and the cyclopropyl moiety, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and known applications, with a focus on its role as an intermediate in the development of kinase inhibitors for cancer therapy.

Molecular Structure and Properties

This compound possesses a bicyclic structure featuring a five-membered pyrazole ring substituted with a cyclopropyl group at the 5-position and a methyl carboxylate group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1036733-11-5 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | [2] |

| Boiling Point | 130-132 °C (predicted) | [2] |

| Density | 1.12 g/cm³ (predicted) | [2] |

| Solubility | Soluble in most organic solvents | [2] |

Synthesis

General Synthetic Approach: Cyclocondensation

The most common and industrially scalable method for synthesizing 5-substituted-pyrazole-3-carboxylates is the reaction of a β-ketoester with hydrazine or a hydrazine derivative.

dot

Postulated Experimental Protocol

This protocol is based on analogous syntheses of pyrazole derivatives.

-

Reaction Setup: To a solution of methyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, the expected NMR data can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| CH (pyrazole ring) | 6.5 - 7.0 (s, 1H) | 105 - 110 |

| OCH₃ (ester) | 3.8 - 4.0 (s, 3H) | 51 - 53 |

| CH (cyclopropyl) | 1.8 - 2.2 (m, 1H) | 10 - 15 |

| CH₂ (cyclopropyl) | 0.8 - 1.2 (m, 4H) | 5 - 10 |

| C=O (ester) | - | 160 - 165 |

| C3 (pyrazole ring) | - | 140 - 145 |

| C5 (pyrazole ring) | - | 148 - 155 |

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[3] The pyrazole scaffold is a well-established pharmacophore in this area, known for its ability to form crucial hydrogen bond interactions with the hinge region of kinase active sites. The cyclopropyl group can provide additional potency and selectivity, as well as improve metabolic stability.[4]

Role as a Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of a pyrazole-based kinase inhibitor often involves the modification of the pyrazole core at various positions to achieve desired potency and selectivity against a specific kinase target.

dot

While the specific kinase targets for derivatives of this compound are not explicitly detailed in the public domain, related pyrazole-containing compounds have been investigated as inhibitors of various kinases, including but not limited to:

-

Tyrosine Kinases

-

Serine/Threonine Kinases

-

Lipid Kinases (e.g., PI3K)

The development of potent and selective kinase inhibitors remains a highly active area of research in oncology and other therapeutic fields. The versatility of the pyrazole scaffold, as exemplified by intermediates like this compound, ensures its continued importance in the design and synthesis of novel drug candidates.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis, based on well-established pyrazole formation methodologies, provides a reliable route to this key intermediate. The primary application of this molecule lies in its utility as a scaffold for the development of kinase inhibitors, a critical class of therapeutics. Further research into the derivatization of this compound and the biological evaluation of the resulting molecules is warranted to fully explore its therapeutic potential.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. US20160289196A1 - PYRAZOLE DERIVATIVES AS TNIK, IKKe AND TBK1 INHIBITOR AND PHARMACEUTICAL COMPOSITION COMPRISING SAME - Google Patents [patents.google.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

An In-depth Technical Guide on the Solubility of Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside known physical properties, to empower researchers in their formulation and development efforts.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules. Understanding its solubility in different organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development processes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 130-132 °C | [2] |

| Density | 1.12 g/cm³ | [2] |

Solubility Profile

Currently, there is a lack of specific, quantitative data in peer-reviewed literature detailing the solubility of this compound in various organic solvents. Qualitative assessments indicate that the compound is generally soluble in most common organic solvents, including alcohols, ethers, and ketones[2].

Given the absence of quantitative data, this guide provides a robust and widely accepted experimental protocol for its determination. The "shake-flask" method is a standard and reliable technique for establishing the thermodynamic solubility of a compound in a given solvent[3][4][5].

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This section outlines a detailed protocol for determining the solubility of this compound in a selection of organic solvents.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) of analytical grade

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours[3]. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the saturated samples.

-

4.3. Data Presentation

The determined solubility should be expressed in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), and presented in a clear, tabular format for easy comparison across different solvents. An example is provided in Table 2.

Table 2: Example Solubility Data Table for this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination method is illustrated in the following diagram.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

Spectroscopic Analysis of Substituted Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazole derivatives are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their diverse biological activities and tunable physicochemical properties make them a subject of intense scientific scrutiny. A thorough and accurate spectroscopic analysis is the cornerstone of synthesizing and characterizing these valuable molecules, ensuring structural integrity, purity, and providing insights into their electronic and conformational properties. This guide offers a comprehensive overview of the key spectroscopic techniques employed in the elucidation of substituted pyrazole structures, complete with experimental protocols and comparative data.

Core Spectroscopic Techniques

The structural characterization of substituted pyrazole derivatives predominantly relies on a suite of spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of pyrazole derivatives in solution. ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework, while ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms within the pyrazole ring.

Key Features in the NMR Spectra of Substituted Pyrazoles:

-

¹H NMR: The chemical shifts of the protons on the pyrazole ring are indicative of the substituent pattern. The H-4 proton typically appears as a singlet, while H-3 and H-5 protons can show coupling to each other and to substituents. The N-H proton of N-unsubstituted pyrazoles is often a broad singlet and its chemical shift is solvent-dependent.[1][2][3] Tautomerism in N-unsubstituted pyrazoles can be studied by monitoring the chemical shifts and coupling constants under varying conditions.[4]

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are sensitive to the nature of the substituents. Electron-withdrawing groups will generally shift the signals of the directly attached and conjugated carbons downfield, while electron-donating groups cause an upfield shift.

-

¹⁵N NMR: This technique directly probes the nitrogen atoms of the pyrazole ring. The chemical shifts can distinguish between the "pyridine-like" doubly bonded nitrogen and the "pyrrole-like" singly bonded nitrogen, providing valuable information about tautomeric forms and electronic structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the compound.

Characteristic IR Absorption Bands for Substituted Pyrazoles:

-

N-H Stretch: For pyrazoles with a proton on a nitrogen atom, a broad absorption band is typically observed in the range of 3100-3500 cm⁻¹, indicative of hydrogen bonding.[1]

-

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the pyrazole ring usually appears in the region of 1500-1600 cm⁻¹.

-

C=C Stretch: The carbon-carbon double bond stretching within the ring is often observed near the C=N stretching frequency.

-

C-H Stretch: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

-

Substituent Vibrations: Characteristic bands for substituents, such as C=O (carbonyl), NO₂ (nitro), and C-X (halogen), will also be present and are highly informative.[1][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the molecule's structure.

Key Aspects of Mass Spectrometry for Pyrazole Derivatives:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. High-resolution mass spectrometry (HRMS) can yield the exact mass, allowing for the determination of the molecular formula.[5]

-

Fragmentation Patterns: The fragmentation of the pyrazole ring and its substituents upon ionization can be diagnostic. Common fragmentation pathways include the loss of small molecules like HCN, N₂, and radicals from the substituents.[7][8] The fragmentation pattern is often dependent on the nature and position of the substituents.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

UV-Vis Absorption Characteristics of Substituted Pyrazoles:

-

The position and intensity of the absorption maxima (λ_max) are dependent on the nature and position of the substituents on the pyrazole ring.

-

Auxochromic and chromophoric groups attached to the pyrazole ring can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.[9][10]

-

UV-Vis spectroscopy is particularly useful for studying conjugated systems and can be used to monitor reactions or assess the purity of compounds.[11][12]

Quantitative Spectroscopic Data

The following tables summarize typical spectroscopic data for a selection of substituted pyrazole derivatives, providing a reference for researchers in the field.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃ [1]

| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons |

| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |

| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |

| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |

| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles

| Compound/Substituent | C-3 | C-4 | C-5 | Other Carbons |

| Pyrazole | 134.6 | 104.9 | 134.6 | - |

| 3,5-Dimethylpyrazole | 144.0 | 104.5 | 144.0 | 11.0 (CH₃) |

| 1-Phenyl-3-methyl-5-aminopyrazole | 149.0 | 85.0 | 140.0 | 139.5, 129.0, 125.0, 118.0 (Ar-C), 12.0 (CH₃) |

| 4-Nitro-1-phenylpyrazole | 139.0 | 120.0 | 128.0 | 138.0, 129.5, 128.5, 120.0 (Ar-C) |

Note: Data compiled from various sources and may vary based on experimental conditions.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups on Substituted Pyrazoles [1]

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3500 | Medium-Broad | Indicates hydrogen bonding if unsubstituted at N1. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | |

| C=O Stretch (e.g., in carboxylates) | 1700 - 1750 | Strong | |

| C=N Stretch (ring) | 1500 - 1600 | Medium-Strong | |

| C=C Stretch (ring) | 1450 - 1550 | Medium-Strong | |

| N-O Stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Strong | Asymmetric and symmetric stretching, respectively. |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. Ensure the sample is fully dissolved. If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[1]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz). Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR: Acquire the spectrum at the corresponding frequency (e.g., 100 or 125 MHz). Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[1]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to deduce the structure.

Protocol 2: FT-IR Spectroscopic Analysis

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the pyrazole derivative (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Place the KBr pellet or the ATR accessory in the sample compartment of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum.

-

Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled to a gas or liquid chromatograph). Select an appropriate ionization method, such as Electron Ionization (EI) for volatile and thermally stable compounds, or Electrospray Ionization (ESI) for less volatile or thermally labile compounds. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. For high-resolution mass spectrometry (HRMS), use the accurate mass to determine the elemental composition.

Protocol 4: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2-1.0 absorbance units).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Place the cuvettes in the appropriate holders in the instrument. Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorption spectrum.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Visualization of Analytical Workflow

A systematic approach is essential for the comprehensive spectroscopic analysis of a novel substituted pyrazole derivative. The following diagram illustrates a typical workflow.

Caption: A logical workflow for the spectroscopic analysis of novel pyrazole derivatives.

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of substituted pyrazole derivatives. By following systematic protocols and carefully interpreting the data from each method, researchers can confidently elucidate the structures of these important heterocyclic compounds, paving the way for their application in medicine, agriculture, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

Tautomerism in 1H-Pyrazole-3-Carboxylate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism in 1H-pyrazole-3-carboxylate compounds is a critical consideration in the fields of medicinal chemistry and drug development. The interchange between tautomeric forms can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and ability to engage in hydrogen bonding. These properties, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core principles governing tautomerism in this important class of heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Annular Prototropic Tautomerism in Pyrazoles

1H-pyrazoles substituted at the 3(5) position, such as 1H-pyrazole-3-carboxylate, primarily exhibit annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct tautomeric forms. For a 1H-pyrazole-3-carboxylate, this equilibrium exists between the 1H-pyrazole-3-carboxylate and the 1H-pyrazole-5-carboxylate forms. The position of this equilibrium is not static and is influenced by a variety of factors.

The rich reactivity of pyrazoles is intrinsically linked to their structural complexity, including the possibility of tautomerism.[1][2] This dynamic behavior can present challenges in directed synthesis, as the presence of multiple species in a reaction medium can affect outcomes.[1]

Factors Influencing Tautomeric Equilibrium

The preference for one tautomer over the other is a nuanced interplay of electronic effects of substituents, the nature of the solvent, temperature, and the physical state (solution or solid).

Substituent Effects

The electronic nature of the substituent at the C3/C5 position plays a pivotal role in determining the predominant tautomer. Computational studies, often employing ab initio and Density Functional Theory (DFT) methods, have elucidated these relationships.

-

Electron-donating groups (e.g., -CH₃, -NH₂, -OH) generally favor the tautomer where the substituent is at the C3 position.[1][3] These groups increase the electron density at the adjacent nitrogen (N2), making the distal nitrogen (N1) more acidic and thus more likely to bear the proton.

-

Electron-withdrawing groups (e.g., -COOH, -CHO, -CF₃) tend to stabilize the tautomer where the substituent is at the C5 position.[3][4] These groups decrease the electron density at the adjacent nitrogen (N1), making it less favorable to be protonated.

For instance, ab initio MP2/6-311++G** calculations have shown that electron-donating groups like F, Cl, CONH₂, NO₂, OH, NH₂, and CH₃ favor the C3-tautomer, whereas electron-withdrawing groups such as BH₂, CFO, COOH, and CHO stabilize the C5-tautomer.[3][4]

The following diagram illustrates the tautomeric equilibrium and the general influence of substituent electronic effects.

Solvent Effects

The solvent environment can significantly modulate the tautomeric equilibrium.[1] Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over the other by forming intermolecular hydrogen bonds. For instance, in nonpolar solvents, some pyrazoles exist as dimers stabilized by intermolecular hydrogen bonds, while in strong acceptor solvents like DMSO, these bonds are broken, and monomeric forms dominate.[5] Studies have shown that nitrogen chemical shifts are dependent on solvent polarity and acidity, making solvents like DMSO, acetone, or chloroform preferable for NMR studies over water and alcohols.[1] Computational studies using the Polarizable Continuum Model (PCM) have also demonstrated that the tautomeric reaction rate is solvent-dependent.[6]

The following diagram depicts the workflow for evaluating solvent effects on tautomeric equilibrium.

Quantitative Analysis of Tautomerism

The determination of tautomeric ratios and equilibrium constants is crucial for understanding the behavior of these compounds. Several techniques are employed for this purpose, with NMR spectroscopy being particularly powerful.

| Compound | Solvent | Method | Tautomer Ratio (3-substituted : 5-substituted) | Reference |

| 1H-pyrazole-3-(N-tert-butyl)carboxamide | Solution | 1H NMR (293 K) | 90 : 10 | [7][8] |

| 3(5)-Phenylpyrazole | THF | Low-temp. NMR | Rich in 3-phenyl tautomer | [9] |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | DMSO-d₆ | NMR | Predominantly 5-hydroxy tautomer | [10] |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Solid | X-ray | Exclusively 3-carboxylate tautomer | [11] |

| Methyl 3-nitro-1H-pyrazole-5-carboxylate | Solid | X-ray | Exclusively 5-carboxylate tautomer | [11] |

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for researchers working in this area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for studying tautomerism in solution.[1][12] By analyzing chemical shifts and coupling constants, and in some cases, by employing low-temperature measurements to slow down the proton exchange, the individual tautomers can be identified and quantified.

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve an accurately weighed sample of the 1H-pyrazole-3-carboxylate compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, use a proton-decoupled pulse sequence.

-

Data Acquisition: Record the spectra at a constant temperature (e.g., 298 K). For studies on the rate of exchange, variable temperature NMR experiments can be performed.

-

Data Analysis:

-

Identify the signals corresponding to each tautomer. The chemical shifts of the ring protons and carbons, particularly C3 and C5, are sensitive to the tautomeric form.[1][13]

-

Integrate the signals corresponding to unique protons of each tautomer to determine their relative concentrations.

-

In cases of fast exchange, a single set of averaged signals may be observed.[1] In such scenarios, comparison with "fixed" N-methylated derivatives can help in assigning the predominant tautomer.[14][15]

-

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[11][16]

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

-

Analysis: The refined structure will clearly show the position of the N-H proton, thereby identifying the tautomer present in the crystal lattice.[11]

Computational Chemistry

Theoretical calculations are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the equilibrium.

Protocol for DFT Calculations:

-

Structure Building: Build the 3D structures of both tautomers of the 1H-pyrazole-3-carboxylate derivative using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[1][4][17]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[6]

-

Analysis: Compare the calculated energies (e.g., ΔG) of the tautomers to predict their relative stabilities and the equilibrium constant. The lower-energy tautomer is the more stable one.

The logical relationship between these key experimental and computational methods is illustrated below.

Conclusion

The tautomerism of 1H-pyrazole-3-carboxylate compounds is a multifaceted phenomenon governed by a delicate balance of electronic and environmental factors. A thorough understanding of these principles is indispensable for the rational design of novel therapeutics. For drug development professionals, controlling or predicting the tautomeric preference is key to optimizing the pharmacological profile of pyrazole-based drug candidates. The integrated application of NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful toolkit for the comprehensive characterization of these tautomeric systems.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 11. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 16. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The pyrazole scaffold is a privileged structure known for its metabolic stability and favorable binding properties in drug candidates.[1] The presence of the cyclopropyl group can enhance metabolic stability and membrane permeability.[2] This document provides an overview of its applications, quantitative data on derived compounds, and detailed experimental protocols for the synthesis and evaluation of potent kinase inhibitors.

Target Applications

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases implicated in oncology and inflammatory diseases. Key therapeutic areas include:

-